molecular formula C21H18F2N6O B10835952 1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide

1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide

Cat. No.: B10835952
M. Wt: 408.4 g/mol
InChI Key: XFKSYGFIGZCVDN-UHFFFAOYSA-N
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Description

1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a difluorophenyl group, and a cyclopropane carboxamide moiety

Preparation Methods

The synthesis of 1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The difluorophenyl group is introduced via nucleophilic substitution reactions, and the cyclopropane carboxamide moiety is added through amide bond formation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .

Chemical Reactions Analysis

1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity, while the pyrazolo[1,5-a]pyrimidine core interacts with active sites. This compound can modulate signaling pathways, leading to therapeutic effects .

Properties

Molecular Formula

C21H18F2N6O

Molecular Weight

408.4 g/mol

IUPAC Name

1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C21H18F2N6O/c22-13-3-4-15(23)14(10-13)17-2-1-8-28(17)18-5-9-29-19(27-18)16(11-25-29)26-20(30)21(12-24)6-7-21/h3-5,9-11,17H,1-2,6-8H2,(H,26,30)

InChI Key

XFKSYGFIGZCVDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)C4(CC4)C#N)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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